Ethyl, 2-amino-1,1-dimethyl-2-oxo-

Description

Isobutyramide is a natural product found in Otanthus maritimus and Streptomyces with data available.

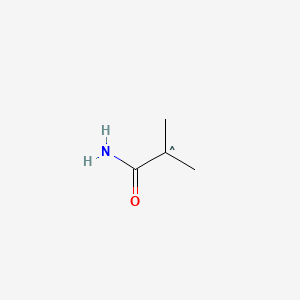

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKAJVHLWXSISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060340 | |

| Record name | Propanamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid, Powder; [Alfa Aesar MSDS] | |

| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyramide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

563-83-7, 68424-61-3 | |

| Record name | Isobutyramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82UOE7B38Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 2-Aminoisobutyrate: A Technical Guide for Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, particularly in the realm of peptide therapeutics, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation. Among these, Ethyl 2-Aminoisobutyrate, the ethyl ester of α-aminoisobutyric acid (Aib), stands out as a pivotal building block. Its unique gem-dimethyl substitution pattern imparts profound conformational constraints on peptide backbones, offering a powerful tool to engineer molecules with enhanced stability, predictable secondary structures, and improved pharmacokinetic profiles. This guide provides an in-depth exploration of the fundamental properties, synthesis, and applications of ethyl 2-aminoisobutyrate, designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to leverage this versatile molecule in their therapeutic design strategies.

Core Physicochemical Properties

Ethyl 2-aminoisobutyrate is most commonly handled in its hydrochloride salt form due to its enhanced stability and solubility in polar solvents. However, understanding the properties of both the free base and the salt is crucial for its effective application in synthesis and formulation.

Ethyl 2-Aminoisobutyrate Hydrochloride

The hydrochloride salt is a white to off-white crystalline solid, readily soluble in water and alcohols.[1]

| Property | Value | Source(s) |

| CAS Number | 17288-15-2 | [1][2] |

| Molecular Formula | C₆H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 167.63 g/mol | [2] |

| Melting Point | 156-161 °C | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water and methanol. |

Ethyl 2-Aminoisobutyrate (Free Base)

The free base is a less commonly isolated intermediate but its properties are essential for understanding its reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₂ | |

| Molecular Weight | 131.17 g/mol | |

| Boiling Point | ~112-113 °C (structurally similar ethyl isobutyrate) | [3] |

| Density | ~0.865 g/mL (structurally similar ethyl isobutyrate) | [3] |

| Solubility | Soluble in organic solvents like ether, ethanol. Insoluble in water. | [3] |

Synthesis and Manufacturing

The synthesis of ethyl 2-aminoisobutyrate is a critical process for its application in pharmaceutical development. The most common and industrially scalable methods involve the esterification of 2-aminoisobutyric acid (Aib).

Synthesis of the Precursor: 2-Aminoisobutyric Acid (Aib)

The foundational precursor, 2-aminoisobutyric acid, is typically synthesized via the Strecker synthesis. This well-established method provides a reliable route to Aib from readily available starting materials.

Workflow for Strecker Synthesis of 2-Aminoisobutyric Acid:

Caption: Strecker synthesis of 2-aminoisobutyric acid.

Esterification to Ethyl 2-Aminoisobutyrate

The conversion of Aib to its ethyl ester is most efficiently achieved through acid-catalyzed esterification. Two primary methods are prevalent: Fischer esterification and the use of thionyl chloride.

The reaction of 2-aminoisobutyric acid with ethanol in the presence of thionyl chloride is a robust and high-yielding method for preparing the hydrochloride salt of ethyl 2-aminoisobutyrate directly.

Experimental Protocol: Synthesis of Ethyl 2-Aminoisobutyrate Hydrochloride

-

Reaction Setup: Suspend 2-aminoisobutyric acid (1.0 eq) in absolute ethanol (5-10 volumes).

-

Cooling: Cool the suspension to 0-5 °C in an ice bath.

-

Reagent Addition: Add thionyl chloride (1.1-1.2 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: The resulting solid residue, which is the hydrochloride salt, can be triturated with diethyl ether, filtered, and dried under vacuum to yield the final product.

Causality Behind Experimental Choices:

-

The use of thionyl chloride serves a dual purpose: it acts as a dehydrating agent to drive the esterification equilibrium towards the product and it generates HCl in situ, which catalyzes the reaction and forms the hydrochloride salt of the product.

-

The initial cooling is crucial to control the exothermic reaction between thionyl chloride and ethanol.

-

Refluxing ensures the reaction goes to completion.

Workflow for Thionyl Chloride Esterification:

Caption: Esterification using the thionyl chloride method.

Fischer esterification involves heating the amino acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid or gaseous HCl.[4][5]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Suspend 2-aminoisobutyric acid (1.0 eq) in a large excess of absolute ethanol (acting as both reactant and solvent).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or bubble anhydrous HCl gas through the mixture.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography to yield the free base.

Spectroscopic and Analytical Characterization

Thorough characterization of ethyl 2-aminoisobutyrate is essential for quality control and regulatory compliance. The following are typical spectroscopic data for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of ethyl 2-aminoisobutyrate is expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a singlet for the two equivalent methyl groups at the α-carbon. The amine protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon, the quaternary α-carbon, the two equivalent α-methyl carbons, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of ethyl 2-aminoisobutyrate will display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl groups, and a strong C=O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed.

Reactivity and Applications in Drug Development

The primary utility of ethyl 2-aminoisobutyrate in drug development stems from the conformational constraints imposed by its parent amino acid, Aib.

Conformational Control in Peptides

The gem-dimethyl group of the Aib residue sterically restricts the Ramachandran angles (φ, ψ) of the peptide backbone, strongly favoring the adoption of helical secondary structures, such as 3₁₀-helices and α-helices. This predictable induction of helicity is a powerful tool for designing peptides with well-defined three-dimensional structures.

Logical Relationship of Aib Incorporation:

Caption: Impact of Aib incorporation on peptide properties.

Enhancing Proteolytic Stability

The steric bulk of the Aib residue shields the adjacent peptide bonds from enzymatic cleavage by proteases. This leads to a significant increase in the in vivo half-life of Aib-containing peptides, a critical attribute for therapeutic efficacy.

Applications in Peptide-Based Therapeutics

Ethyl 2-aminoisobutyrate serves as a readily available and reactive building block for the solid-phase or solution-phase synthesis of Aib-containing peptides. Its ester functionality is easily coupled to the N-terminus of a growing peptide chain.

Examples of Therapeutic Areas:

-

Metabolic Diseases: Analogs of glucagon-like peptide-1 (GLP-1) incorporating Aib have been explored to enhance their stability against dipeptidyl peptidase-4 (DPP-4) degradation, prolonging their insulinotropic effects.

-

Antimicrobial Peptides: The introduction of Aib can stabilize the helical structures crucial for the membrane-disrupting activity of many antimicrobial peptides.

-

Oncology: Aib-containing peptides are being investigated for their ability to mimic helical protein domains involved in protein-protein interactions, thereby acting as inhibitors in cancer signaling pathways.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling ethyl 2-aminoisobutyrate and its hydrochloride salt.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6][7]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[6] Keep containers tightly closed.

-

Toxicity: The hydrochloride salt is classified as a skin, eye, and respiratory irritant.[2] The toxicological properties of the free base have not been as thoroughly investigated.

Conclusion

Ethyl 2-aminoisobutyrate is a valuable and versatile building block in the design and synthesis of peptide-based therapeutics. Its ability to enforce helical conformations and enhance proteolytic stability provides a rational and effective strategy for optimizing the drug-like properties of peptides. A thorough understanding of its physicochemical properties, synthesis, and reactivity, as outlined in this guide, is paramount for its successful application in the development of next-generation peptide drugs.

References

- 1. scbt.com [scbt.com]

- 2. Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminoisobutyric acid, TMS [webbook.nist.gov]

- 4. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. afgsci.com [afgsci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to α,α-Disubstituted Amino Acid Esters: Focus on Ethyl 2-Amino-2-methylpropanoate

A Note on Nomenclature: The topic specified, "ethyl 2-amino-1,1-dimethyl-2-oxo-ethyl ester," does not correspond to a standard or readily identifiable chemical structure in major databases. The nomenclature is ambiguous. However, the presence of "ethyl ester" and "1,1-dimethyl" strongly suggests an interest in the ethyl ester of an α,α-disubstituted amino acid. The most fundamental compound fitting this description is Ethyl 2-amino-2-methylpropanoate , the ethyl ester of 2-aminoisobutyric acid (Aib). This guide is structured around this scientifically significant molecule, providing the in-depth technical information relevant to researchers, scientists, and drug development professionals.

Core Compound Identification and Physicochemical Properties

Ethyl 2-amino-2-methylpropanoate, often handled in its more stable hydrochloride salt form, is a non-proteinogenic α,α-disubstituted amino acid ester. Its rigid, sterically hindered nature makes it a valuable building block in medicinal chemistry and materials science.[1]

Chemical Identity

| Identifier | Value |

| IUPAC Name | ethyl 2-amino-2-methylpropanoate hydrochloride |

| Synonyms | Ethyl α-aminoisobutyrate hydrochloride, H-Aib-OEt·HCl, α-Methylalanine ethyl ester hydrochloride[1][2] |

| CAS Number | 17288-15-2[1][2][3][4][5] |

| Molecular Formula | C₆H₁₄ClNO₂[3][4] |

| Molecular Weight | 167.63 g/mol [1][2][4] |

| Canonical SMILES | CCOC(=O)C(C)(C)N.Cl[4] |

Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [1][3] |

| Melting Point | 156-161 °C | [1] |

| Storage | 0-8 °C, sealed, away from moisture | [1][3] |

| Purity | Typically ≥97-99% (HPLC) | [1][3] |

The hydrochloride salt form significantly enhances the compound's stability and solubility in polar solvents, making it more convenient for use in synthesis and biological assays.[1]

Caption: Chemical structure of Ethyl 2-amino-2-methylpropanoate.

The Strategic Importance of α,α-Disubstituted Amino Acids in Drug Development

The core value of Ethyl 2-amino-2-methylpropanoate lies in its identity as an α,α-disubstituted amino acid (ααAA) derivative. Replacing the α-hydrogen of a standard amino acid with an alkyl group, such as the second methyl group in Aib, introduces profound conformational constraints.[6][7]

Causality of Conformational Restriction: The gem-dimethyl substitution at the α-carbon sterically restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) bonds. This rigidity is highly desirable in peptide design for several reasons:

-

Induction of Stable Secondary Structures: Peptides incorporating Aib residues have a strong propensity to adopt helical conformations, particularly the 3₁₀-helix.[8] This allows for the rational design of peptides with predictable and stable three-dimensional structures, which is critical for receptor binding and biological activity.

-

Enhanced Metabolic Stability: The quaternary α-carbon protects the adjacent peptide bonds from cleavage by proteases and peptidases. This enzymatic resistance increases the in vivo half-life of peptide-based drugs, a major hurdle in their development.

-

Peptidomimetic Scaffolds: These non-natural amino acids serve as ideal scaffolds for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.[9]

Caption: The strategic impact of incorporating α,α-disubstituted amino acids.

Synthesis and Methodologies

The synthesis of Ethyl 2-amino-2-methylpropanoate and its derivatives can be approached through direct esterification or, more broadly for this class of compounds, via powerful multi-component reactions.

Protocol: Direct Esterification of 2-Aminoisobutyric Acid

This method is a reliable, well-documented procedure for producing the hydrochloride salt of the target ester.[10] The use of thionyl chloride with ethanol in situ generates hydrogen chloride and ethyl chloroformate, which drives the esterification.

Materials:

-

2-Aminoisobutyric acid

-

Anhydrous Ethanol (EtOH)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Argon or Nitrogen atmosphere

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert argon atmosphere, add anhydrous ethanol (10.0 molar equivalents).

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (2.0 molar equivalents) dropwise to the stirred ethanol.

-

Causality: This exothermic reaction generates HCl and the esterifying agent in situ. The low temperature controls the reaction rate and prevents degradation.

-

-

Initial Stirring: Maintain the reaction temperature at 0 °C and continue stirring for 1 hour.

-

Substrate Addition: Gradually warm the mixture to room temperature. Add 2-aminoisobutyric acid (1.0 molar equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent (ethanol) via distillation under reduced pressure.

-

Purification: To the crude residue, add diethyl ether and grind the resulting solid. This process, known as trituration, helps remove non-polar impurities.

-

Isolation: Filter the solid product, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the purified Ethyl 2-amino-2-methylpropanoate hydrochloride as a white solid.[10]

Advanced Synthesis: The Ugi Four-Component Reaction (U-4CR)

For creating diverse libraries of α,α-disubstituted amino acid derivatives, the Ugi four-component reaction is an exceptionally powerful and atom-economical tool.[11] It combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to form a complex α-acylaminoamide.[9][12]

The Ugi Reaction Mechanism: The reaction proceeds through a series of rapid, mostly reversible steps, driven to completion by an irreversible intramolecular acyl transfer known as the Mumm rearrangement.[11][12]

Caption: Key stages of the Ugi four-component reaction (U-4CR).

Experimental Workflow for a Ugi Reaction:

-

Imine Formation: The amine and ketone (e.g., acetone for an Aib derivative) are mixed in a suitable polar, aprotic solvent like methanol or DMF. This forms the imine in situ.

-

Component Addition: The carboxylic acid and isocyanide are added to the reaction mixture.

-

Reaction: The reaction is typically exothermic and proceeds rapidly, often completing within minutes to a few hours at room temperature.[12]

-

Isolation: The product is isolated through standard workup procedures, such as solvent evaporation and purification by chromatography or recrystallization.

This one-pot synthesis is a cornerstone of combinatorial chemistry and is invaluable for rapidly generating novel peptidomimetic structures for high-throughput screening in drug discovery.

Safety and Handling

Ethyl 2-amino-2-methylpropanoate hydrochloride is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

GHS Hazard Information: [4]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Precautions: [3][4]

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[1][3]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.

-

Inhalation: Move person to fresh air. If breathing is difficult, seek medical attention.

-

Conclusion

While the initial query "ethyl 2-amino-1,1-dimethyl-2-oxo-ethyl ester" is chemically ambiguous, it points toward the highly relevant and valuable class of α,α-disubstituted amino acid esters, epitomized by Ethyl 2-amino-2-methylpropanoate. This compound and its analogues are not merely chemical curiosities; they are enabling tools for modern drug development. Their ability to enforce specific conformations and enhance metabolic stability in peptides provides a rational pathway to overcoming the traditional limitations of peptide-based therapeutics. Understanding the synthesis, properties, and strategic application of these building blocks, particularly through versatile methods like the Ugi reaction, is essential for researchers and scientists aiming to design the next generation of targeted and durable medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Ethyl 2-amino-2-methylpropanoate hydrochloride | 17288-15-2 [sigmaaldrich.com]

- 4. Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 17288-15-2 | 2-Aminoisobutyric acid ethyl ester hydrochloride - Capot Chemical [capotchem.com]

- 6. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. Ugi Reaction [organic-chemistry.org]

- 10. 2-Amino-2-methyl-propionic acid ethyl ester hydrochloride | 17288-15-2 [chemicalbook.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Ugi reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structure and Function of Ethyl 2-Methylalaninate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 2-methylalaninate, also known as ethyl α-aminoisobutyrate, is the ethyl ester of the non-proteinogenic amino acid 2-methylalanine (α-aminoisobutyric acid, Aib). As an α,α-disubstituted amino acid, it possesses a unique structural feature: a quaternary α-carbon bearing two methyl groups. This seemingly simple modification imparts significant and highly desirable properties, making it a crucial building block for researchers and drug development professionals. Its incorporation into peptides and other bioactive molecules can induce specific conformations, enhance metabolic stability, and improve pharmacokinetic profiles. This guide provides an in-depth exploration of the structure, properties, synthesis, and core functions of ethyl 2-methylalaninate, offering field-proven insights for its application in modern chemical and pharmaceutical research.

Molecular Structure and Physicochemical Properties

The utility of ethyl 2-methylalaninate originates from its distinct molecular architecture. Understanding this structure is fundamental to appreciating its function in complex molecular designs.

Chemical Structure

Ethyl 2-methylalaninate is an achiral molecule featuring three key functional groups centered around a quaternary carbon:

-

A Primary Amine (-NH₂): Provides a nucleophilic center and a site for peptide bond formation or other derivatization.

-

An Ethyl Ester (-COOCH₂CH₃): A carboxylate protecting group that enhances lipophilicity compared to the free acid and can be readily hydrolyzed if needed.

-

A Gem-Dimethyl Group (-C(CH₃)₂): This is the defining feature. The two methyl groups at the α-position create significant steric hindrance, which is the primary driver of its unique conformational effects.

Caption: Molecular structure of ethyl 2-methylalaninate.

Physicochemical and Spectroscopic Data

The structural features give rise to predictable physical and spectral properties, which are essential for characterization and quality control.

| Property | Value |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| CAS Number | 1113-49-1 (Free Base)[1] |

| 17288-15-2 (Hydrochloride Salt)[2] | |

| Appearance | Colorless liquid (Free Base) |

| Boiling Point | ~150-152 °C |

| Density | ~0.95 g/cm³ |

Spectroscopic Signature:

While a dedicated spectrum for this specific compound is not publicly indexed, its spectral characteristics can be reliably predicted based on its functional groups and analysis of similar structures.

-

¹H NMR (Proton NMR): The spectrum is expected to be relatively simple and highly characteristic.

-

A singlet integrating to 6 protons for the two equivalent α-methyl groups (~1.4 ppm).

-

A quartet integrating to 2 protons for the ester methylene group (-O-CH₂-CH₃) (~4.1 ppm).

-

A triplet integrating to 3 protons for the ester methyl group (-O-CH₂-CH₃) (~1.2 ppm).

-

A broad singlet for the amine protons (-NH₂) whose chemical shift is variable and depends on solvent and concentration.

-

-

¹³C NMR (Carbon NMR):

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band for the C=O stretch of the ester at ~1730-1750 cm⁻¹.[4][5]

-

N-H stretching bands for the primary amine in the region of 3300-3400 cm⁻¹. This often appears as a doublet.[4]

-

C-H stretching bands for the alkyl groups just below 3000 cm⁻¹.[6]

-

A C-O stretching band for the ester group in the 1150-1250 cm⁻¹ region.[5]

-

Synthesis of Ethyl 2-Methylalaninate

The synthesis of α,α-disubstituted amino acids is challenging due to the steric hindrance around the quaternary center. The Strecker synthesis is a classic and robust method that is well-suited for this purpose, as it builds the amino acid scaffold from a ketone precursor.[7][8]

Synthetic Strategy: Modified Strecker Synthesis & Esterification

The most logical pathway involves a three-stage process:

-

Aminonitrile Formation: A nucleophilic addition of cyanide and ammonia to a ketone (acetone) to form 2-amino-2-methylpropanenitrile.

-

Nitrile Hydrolysis: Acid-catalyzed hydrolysis of the aminonitrile to yield the free amino acid, 2-methylalanine.

-

Fischer Esterification: Conversion of the carboxylic acid to its ethyl ester in the presence of ethanol and an acid catalyst.

Caption: Synthetic workflow for ethyl 2-methylalaninate.

Experimental Protocol (Representative)

This protocol is a representative laboratory-scale procedure. All operations involving cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Stage 1: Synthesis of 2-Amino-2-methylpropanenitrile [9][10]

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of ammonium chloride (1.1 equivalents) in water.

-

Addition: Cool the solution in an ice bath to 0-5 °C. Add potassium cyanide (1.05 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Reaction: Slowly add acetone (1.0 equivalent) via the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.

-

Maturation: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The product, an aminonitrile, often separates as an oily layer.

-

Workup: Extract the product into an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aminonitrile is typically carried forward without further purification.

-

Causality: The reaction proceeds via the formation of an iminium ion from acetone and ammonia, which is then attacked by the cyanide nucleophile.[7] Low temperatures control the exothermicity and minimize side reactions.

-

Stage 2 & 3: Hydrolysis and Fischer Esterification [11][12]

-

Hydrolysis: Add the crude aminonitrile from Stage 1 to a flask containing a 5-fold excess of concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours. This hydrolyzes the nitrile to a carboxylic acid and protonates the amine, forming 2-methylalanine hydrochloride.

-

Causality: The strong acidic conditions are necessary to hydrolyze the stable nitrile C≡N bond to a carboxylic acid.

-

-

Solvent Exchange: Cool the reaction mixture and remove water and excess HCl under vacuum. The residue is crude 2-methylalanine hydrochloride.

-

Esterification: To the crude residue, add a 10-fold excess of absolute ethanol. Bubble dry hydrogen chloride gas through the suspension for 15-20 minutes, or add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

-

Reaction: Heat the ethanolic solution to reflux for 3-5 hours. The reaction progress can be monitored by TLC.

-

Causality: This is a classic Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by ethanol.[12] Driving off the water formed pushes the equilibrium towards the ester product.

-

-

Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove excess ethanol. The resulting solid is crude ethyl 2-methylalaninate hydrochloride.

-

Purification: The hydrochloride salt can be recrystallized from an ethanol/ether mixture. To obtain the free base, the salt is dissolved in water, cooled in an ice bath, and neutralized with a base (e.g., NaHCO₃ or cold aqueous NaOH) followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the final product as a liquid.

Core Functions and Applications in R&D

The true value of ethyl 2-methylalaninate lies in its application as a specialized building block that confers unique structural and pharmacokinetic advantages.

Conformational Control in Peptidomimetics

When incorporated into a peptide chain, the gem-dimethyl group of the 2-methylalanine residue severely restricts the rotational freedom around the peptide backbone.

-

Induction of Helical Structures: The steric bulk forces the peptide backbone into specific dihedral angles (Φ, Ψ), strongly promoting the formation of stable helical structures, particularly the 3₁₀-helix. This property is invaluable for designing foldamers—non-natural oligomers that mimic the secondary structures of natural peptides.

-

Enhanced Stability: Peptides containing α,α-disubstituted amino acids exhibit remarkable resistance to enzymatic degradation by proteases. Proteases recognize and cleave peptide bonds based on specific side chains and backbone conformations, which are disrupted by the unnatural quaternary center. This leads to a significantly longer biological half-life, a critical attribute for peptide-based therapeutics.[13][14]

Improving Drug Properties in Medicinal Chemistry

The gem-dimethyl motif is a "privileged" structural element found in numerous natural products and FDA-approved drugs.[15] Its installation via precursors like ethyl 2-methylalaninate is a common strategy in drug discovery.

-

Metabolic Blocking: The methyl groups can act as metabolic "shields," preventing enzymatic oxidation (e.g., by Cytochrome P450 enzymes) at or near the α-carbon. This blocks a common pathway of drug metabolism, increasing the compound's bioavailability and duration of action.

-

Modulation of Physicochemical Properties: The addition of the gem-dimethyl group increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[15]

-

Target Engagement: By locking a molecule into a specific "bioactive conformation," the gem-dimethyl group can reduce the entropic penalty of binding to a biological target (e.g., a receptor or enzyme), thereby increasing potency and selectivity.[15]

Versatile Synthetic Intermediate

Beyond peptides, ethyl 2-methylalaninate serves as a versatile starting material for more complex molecules. The primary amine can be readily functionalized to build heterocycles or used in coupling reactions, while the ester provides a handle for further transformations, making it a valuable component in the synthetic chemist's toolbox.

Safety and Handling

Ethyl 2-methylalaninate and its hydrochloride salt are chemical reagents intended for laboratory use. Standard safety precautions should be followed:

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: May cause skin, eye, and respiratory irritation. Refer to the specific Safety Data Sheet (SDS) for detailed toxicological information.

-

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is hygroscopic and should be stored under an inert atmosphere.

Conclusion

Ethyl 2-methylalaninate is far more than a simple amino acid derivative. Its unique α,α-disubstituted structure provides a powerful tool for rationally designing molecules with controlled conformations and enhanced stability. For researchers in peptide science, its ability to induce helical structures and resist proteolysis is paramount. For drug development professionals, the gem-dimethyl group it provides is a field-proven motif for improving the pharmacokinetic properties and potency of therapeutic candidates. A thorough understanding of its structure, synthesis, and functional implications is essential for leveraging its full potential in the advancement of chemical and biomedical sciences.

References

- 1. GSRS [precision.fda.gov]

- 2. Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. news-medical.net [news-medical.net]

- 9. Strecker_amino_acid_synthesis [chemeurope.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. Pharmacokinetics of Toxin-Derived Peptide Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism and Excretion of Therapeutic Peptides: Current Industry Practices, Perspectives, and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of α-Aminoisobutyric Acid: A Technical Guide for Researchers

Abstract

Alpha-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, holds significant interest for researchers, scientists, and drug development professionals due to its unique conformational properties that impart enhanced stability and helical structures to peptides.[1] Initially discovered in fungal metabolites, its presence was later confirmed in extraterrestrial samples, sparking debates about its origins. This technical guide provides an in-depth exploration of the discovery of Aib in nature, its biosynthesis, and the methodologies for its isolation, characterization, and analysis. We will delve into the historical context of its first identification in peptaibols, the intricate enzymatic machinery of its synthesis in fungi, and the analytical techniques that have enabled its detection in both terrestrial and extraterrestrial materials. This guide is intended to serve as a comprehensive resource for researchers seeking to understand and utilize this unique amino acid in their scientific endeavors.

Introduction: The Significance of a Non-Proteinogenic Amino Acid

The repertoire of life's building blocks extends beyond the 22 proteinogenic amino acids encoded by the universal genetic code.[2] Among the vast array of non-proteinogenic amino acids found in nature, α-aminoisobutyric acid (Aib) stands out for its profound impact on peptide structure and function. Chemically, Aib is α-methylalanine, possessing a gem-dimethyl group at its α-carbon.[3] This seemingly simple modification has profound stereochemical consequences, sterically hindering rotation around the peptide backbone and strongly promoting the formation of helical secondary structures, particularly the 310-helix.[1][4] This inherent conformational rigidity makes Aib a valuable tool in peptidomimetics and drug design, where it is used to stabilize bioactive conformations, increase resistance to proteolytic degradation, and enhance membrane permeability.[1]

The discovery of Aib in natural products was a seminal moment, revealing a novel strategy employed by microorganisms to produce structurally constrained and biologically active peptides. This guide will trace the journey of Aib from its initial discovery in fungal antibiotics to its detection in meteorites, providing a detailed overview of the scientific inquiry that has illuminated its natural origins and biosynthetic pathways.

The Terrestrial Discovery: Fungal Peptaibols as the Progenitors of Aib

The first identification of α-aminoisobutyric acid in a natural product dates back to the late 1960s with the characterization of alamethicin, a peptide antibiotic isolated from the fungus Trichoderma viride.[5][6][7][8][9] This discovery by Meyer and Reusser in 1967 marked the beginning of the study of a new class of peptides known as peptaibols, so named for their constituent pept ides, high Aib content, and C-terminal amino al cohol.[5][7]

Alamethicin and other peptaibols are synthesized by filamentous fungi, particularly those from the genus Trichoderma, and exhibit a range of biological activities, including antimicrobial and antifungal properties.[1][10] These peptides are synthesized not by the ribosome, but by large, multienzyme complexes called non-ribosomal peptide synthetases (NRPSs).[1][11]

The Non-Ribosomal Peptide Synthetase (NRPS) Machinery for Aib Incorporation

The biosynthesis of peptaibols, and thus the incorporation of Aib, is a fascinating example of non-ribosomal peptide synthesis. NRPSs are modular enzymes, with each module responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain.[1][11][12] A typical NRPS module for incorporating Aib consists of three core domains:

-

Adenylation (A) domain: This domain selects and activates the specific amino acid substrate, in this case, Aib, by converting it to an aminoacyl adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then transferred to a phosphopantetheinyl arm attached to the T domain, forming a thioester bond.

-

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid tethered to its own T domain and the growing peptide chain attached to the T domain of the preceding module.

The modular nature of NRPSs allows for the synthesis of a diverse array of peptides with complex structures and modifications. The discovery that a single NRPS can synthesize different classes of peptaibols through module skipping further highlights the versatility of this biosynthetic machinery.[1]

Caption: A simplified workflow of an NRPS module incorporating Aib.

The Biosynthetic Origin of α-Aminoisobutyric Acid

While the mechanism of Aib incorporation into peptides is well-understood, the biosynthesis of Aib itself has been a subject of investigation. Evidence suggests that in fungi, Aib is derived from the proteinogenic amino acid L-valine.[13] The proposed biosynthetic pathway involves a series of enzymatic reactions, including oxidation and decarboxylation, to convert L-valine into Aib.[13] This pathway highlights the metabolic plasticity of fungi in producing unique building blocks for their secondary metabolites.

The Extraterrestrial Connection: Aib in Meteorites

Decades after its discovery in fungal metabolites, Aib was identified in carbonaceous chondrite meteorites, such as the Murchison meteorite.[3][14] The presence of Aib and other non-proteinogenic amino acids in these extraterrestrial samples provided compelling evidence for the abiotic synthesis of organic molecules in the early solar system. The α-dialkyl structure of Aib makes it a robust marker for extraterrestrial origin in terrestrial samples, as it is extremely rare in the Earth's biosphere outside of specific microbial products.[14]

The discovery of Aib in meteorites initially led to speculation that its presence in some terrestrial environments could be due to extraterrestrial deposition. However, the now-widespread understanding of its production by various filamentous fungi provides a clear terrestrial source.[15]

Methodologies for the Study of α-Aminoisobutyric Acid

The study of Aib, from its initial discovery to its detailed characterization, has been reliant on the development and application of sophisticated analytical techniques. This section provides an overview of the key methodologies for the isolation, purification, and analysis of Aib and Aib-containing peptides.

Isolation and Purification of Aib-Containing Peptaibols from Fungal Cultures

The isolation of peptaibols from fungal cultures is a multi-step process that involves extraction, fractionation, and purification.

Experimental Protocol: Isolation of Peptaibols

-

Fungal Cultivation: Cultivate the desired fungal strain (e.g., Trichoderma sp.) on a suitable solid or liquid medium to promote peptaibol production.[2][16]

-

Extraction:

-

Fractionation:

-

Concentrate the crude extract under reduced pressure.

-

Perform a preliminary fractionation using column chromatography with silica gel or a reversed-phase sorbent (e.g., C18).[2] Elute with a gradient of solvents of increasing polarity (e.g., a chloroform-methanol gradient for silica gel or a water-acetonitrile gradient for C18).[2]

-

-

Purification:

-

Further purify the fractions containing peptaibols using high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18).[2][17]

-

Monitor the elution profile using a UV detector, typically at wavelengths around 210-220 nm, where the peptide bond absorbs.[2]

-

Collect the purified peptaibol fractions for subsequent analysis.

-

Caption: A general workflow for the isolation and purification of peptaibols.

Analytical Techniques for the Characterization of Aib and Peptaibols

A combination of spectroscopic and chromatographic techniques is employed for the definitive identification and characterization of Aib and Aib-containing peptides.

| Technique | Application | Key Information Provided |

| Mass Spectrometry (MS) | Identification and sequencing of peptaibols | Molecular weight, amino acid sequence (through fragmentation analysis, e.g., MS/MS) |

| Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS | Rapid screening and molecular weight determination of peptaibols in complex mixtures | High-throughput analysis of crude extracts |

| Electrospray Ionization (ESI) MS | Detailed structural analysis and sequencing of purified peptaibols | Soft ionization technique suitable for coupling with liquid chromatography (LC-MS) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the three-dimensional structure of peptaibols in solution | Conformation of the peptide backbone, side-chain orientations, and helical parameters |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of Aib after hydrolysis and derivatization | Identification and quantification of Aib in hydrolysates of peptaibols or environmental samples |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of amino acids, including Aib, in complex mixtures | High sensitivity and specificity for the analysis of Aib in meteorite extracts and biological samples |

Experimental Protocol: Analysis of Aib in Meteorite Samples

-

Sample Preparation:

-

Derivatization: The amino acids in the hydrolysate are derivatized to make them volatile for GC analysis or to enhance their detection by fluorescence in LC. Common derivatization agents include N-trifluoroacetyl isopropyl esters for GC-MS.[15]

-

Chromatographic Separation and Detection:

-

GC-MS: The derivatized amino acids are separated on a chiral capillary GC column to resolve enantiomers and identified by their mass spectra.[15]

-

LC-ToF-MS: The derivatized amino acids are separated by liquid chromatography and detected by a time-of-flight mass spectrometer, which provides high mass accuracy for confident identification.[14][20]

-

Conclusion and Future Perspectives

The discovery of α-aminoisobutyric acid in nature, first in the intricate peptide antibiotics of fungi and later in the ancient remnants of our solar system, has provided profound insights into both microbial secondary metabolism and prebiotic chemistry. For researchers in drug development, Aib remains a powerful tool for engineering peptides with enhanced therapeutic properties. The continued exploration of microbial diversity will undoubtedly lead to the discovery of new Aib-containing natural products with novel biological activities.

Future research in this field will likely focus on several key areas:

-

Elucidation of Novel Biosynthetic Pathways: While the general principles of NRPS-mediated Aib incorporation are established, further investigation into the diversity and regulation of these pathways in different fungal species is warranted.

-

Engineering of NRPS Machinery: A deeper understanding of the structure and function of NRPS domains will enable the rational design and engineering of these enzymatic assembly lines to produce novel, custom-designed peptaibols with specific therapeutic applications.

-

Astrobiological Significance: Continued analysis of extraterrestrial materials for Aib and other non-proteinogenic amino acids will refine our understanding of the inventory of organic molecules available for the origin of life.

This technical guide has provided a comprehensive overview of the discovery, biosynthesis, and analysis of α-aminoisobutyric acid in nature. It is our hope that this resource will serve as a valuable starting point for researchers embarking on the study of this unique and fascinating amino acid.

References

- 1. Two Classes of New Peptaibols Are Synthesized by a Single Non-ribosomal Peptide Synthetase of Trichoderma virens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 4. Infrared studies on the conformation of synthetic alamethicin fragments and model peptides containing alpha-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniscience.co.kr [uniscience.co.kr]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Alamethicin - Wikipedia [en.wikipedia.org]

- 9. Chemical nature and sequence of alamethicin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 12. Nonribosomal Peptide Synthesis Definitely Working Out of the Rules [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 15. alpha-aminoisobutyric acid aib: Topics by Science.gov [science.gov]

- 16. Peptaibol-Containing Extracts of Trichoderma atroviride and the Fight against Resistant Microorganisms and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Peptaibol Production and Characterization from Trichoderma asperellum and Their Action as Biofungicide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. preprints.org [preprints.org]

- 19. Methodologies for Analyzing Soluble Organic Compounds in Extraterrestrial Samples: Amino Acids, Amines, Monocarboxylic Acids, Aldehydes, and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lpi.usra.edu [lpi.usra.edu]

Beyond the Canonical 20: A Technical Guide to Non-Proteinogenic Amino Acids in Research

Executive Summary

The twenty proteinogenic amino acids form the fundamental alphabet of life, dictated by the genetic code to construct the vast machinery of proteins. However, this canonical set represents only a fraction of the amino acid diversity found in nature and achievable through synthesis.[1][2] Non-proteinogenic amino acids (NPAAs), numbering in the thousands, are powerful tools that offer a vastly expanded chemical vocabulary for researchers in drug discovery, chemical biology, and materials science.[1][3][4] This guide provides an in-depth exploration of NPAAs, moving beyond fundamental definitions to detail their strategic application, core methodologies for their use, and the analytical rigor required to validate their incorporation and function. We will delve into the causality behind experimental choices, providing field-proven insights for scientists aiming to leverage the unique properties of these molecules to overcome longstanding challenges in peptide therapeutics and protein engineering.

Introduction: Expanding the Chemical Toolkit

Non-proteinogenic amino acids are, by definition, amino acids that are not naturally encoded in an organism's genome for ribosomal protein synthesis.[1][5][6] This broad classification includes:

-

Natural NPAAs: Hundreds of NPAAs are found in various organisms as metabolic intermediates (e.g., ornithine and citrulline in the urea cycle), signaling molecules (e.g., the neurotransmitter γ-aminobutyric acid, GABA), or as components of non-ribosomally synthesized peptides with potent biological activities (e.g., in penicillin).[1][3][6][7]

-

Post-Translationally Modified Amino Acids: While the initial protein is built from the 20 canonical amino acids, many are subsequently modified to form NPAAs like hydroxyproline, crucial for collagen stability, or γ-carboxyglutamate, essential for blood clotting.[1]

-

Synthetic (Unnatural) Amino Acids (UAAs): A vast and growing number of amino acids are created in the laboratory through chemical synthesis.[1][3] These offer bespoke functionalities, such as fluorescent probes, photocrosslinkers, or bioorthogonal handles for specific chemical reactions.

The strategic value of NPAAs lies in the novel chemical and physical properties they can impart, which are not accessible with the standard amino acid repertoire.

| Property | Proteinogenic Amino Acids | Non-Proteinogenic Amino Acids (Examples) |

| Backbone Structure | Exclusively α-amino acids | α-, β-, γ-, δ-amino acids (e.g., GABA) |

| Chirality | Predominantly L-isomers | L- and D-isomers (e.g., D-Alanine in bacterial cell walls) |

| Side Chain Functionality | Limited set (hydroxyl, carboxyl, amine, thiol, etc.) | Virtually unlimited (halogens, alkynes, ketones, azides, boronic acids, etc.) |

| Conformation | Flexible side chains | Conformationally constrained (e.g., Aib), cyclic structures (e.g., Proline analogs) |

Table 1: Comparative properties of proteinogenic vs. select non-proteinogenic amino acids.

The Strategic Advantage of NPAAs in Drug Discovery

Standard peptides often fail as therapeutic candidates due to two primary weaknesses: rapid degradation by proteases and poor membrane permeability. The incorporation of NPAAs is a cornerstone strategy to mitigate these liabilities.

Causality in Design:

-

Metabolic Stability: Proteases have evolved to recognize and cleave peptide bonds flanked by L-α-amino acids. Introducing a D-amino acid, a β-amino acid, or an N-methylated backbone disrupts this recognition, sterically hindering the enzyme's active site and dramatically increasing the peptide's circulating half-life.[5] For example, the inclusion of α-aminoisobutyric acid (Aib) in drugs like semaglutide enhances resistance to degradation.[5]

-

Conformational Constraint: Many bioactive peptides adopt a specific three-dimensional shape to bind their target receptor. In solution, however, they exist as a flexible ensemble of conformations, reducing the effective concentration of the active shape. Introducing conformationally rigid NPAAs (e.g., cyclopropyl or azetidine-containing residues) pre-organizes the peptide into its bioactive conformation.[8] This "entropic advantage" leads to a significant increase in binding affinity and selectivity.

-

Novel Functionalities: NPAAs can introduce chemical groups that form unique interactions with a target receptor, such as halogen bonds or covalent bonds, leading to enhanced potency and duration of action.

Core Methodologies: Synthesis and Site-Specific Incorporation

Harnessing the power of NPAAs requires robust methods for their synthesis and precise incorporation into a peptide or protein sequence.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse for generating peptides containing NPAAs. The workflow is conceptually similar to standard SPPS but requires careful consideration of the NPAA's unique chemistry.

Experimental Protocol: Manual SPPS with a Fmoc-protected NPAA

-

Resin Preparation: Start with a solid support resin (e.g., Rink Amide) pre-loaded with the C-terminal amino acid. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

-

Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid. This is achieved by treating the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF. This step exposes the free amine for the next coupling reaction.

-

NPAA Coupling (Activation): In a separate vessel, dissolve the desired Fmoc-NPAA-OH (3 equivalents), a coupling reagent like HBTU (2.9 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow this activation mixture to react for 2-5 minutes. The coupling reagent forms a highly reactive ester with the NPAA's carboxyl group, making it susceptible to nucleophilic attack by the resin's free amine.

-

Coupling Reaction: Add the activated NPAA mixture to the deprotected resin. Agitate the reaction vessel for 1-2 hours. Longer coupling times or double coupling may be necessary for sterically hindered NPAAs.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Capping (Optional but Recommended): To terminate any unreacted free amines and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

-

Iteration: Repeat steps 2-6 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its mass and purity by mass spectrometry (e.g., LC-MS).

Diagram: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an NPAA.

Caption: SPPS workflow for incorporating an NPAA.

Genetic Code Expansion

For incorporating NPAAs into larger proteins within a living system, genetic code expansion is the premier technique. This powerful method hijacks the cell's translational machinery to site-specifically insert an NPAA in response to a nonsense codon (typically the amber stop codon, UAG).

The Core Principle (Self-Validating System): Success hinges on an orthogonal aminoacyl-tRNA synthetase/tRNA pair . This means the engineered synthetase charges only its cognate engineered tRNA with the desired NPAA, and this pair does not interact with any of the cell's endogenous synthetases, tRNAs, or amino acids. This orthogonality is the critical self-validating feature of the system; without it, widespread mis-incorporation would occur.

Experimental Workflow Overview:

-

Component Introduction: The host organism (typically E. coli or a mammalian cell line) is transformed with two plasmids:

-

Plasmid 1: Encodes the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate orthogonal tRNA (e.g., tRNA_CUA).

-

Plasmid 2: Encodes the target gene of interest, which has been mutated to contain an in-frame amber (UAG) codon at the desired incorporation site.

-

-

Cell Culture: The cells are grown in a culture medium.

-

NPAA Supplementation: The non-proteinogenic amino acid is added to the culture medium. Being cell-permeable is a key requirement for the NPAA.

-

Induction: Expression of both the orthogonal pair and the target gene is induced (e.g., with IPTG for the lac promoter).

-

Translation and Incorporation: Inside the cell, the orthogonal aaRS specifically recognizes and attaches the NPAA to the orthogonal tRNA. When the ribosome encounters the UAG codon in the target mRNA, the NPAA-charged tRNA_CUA binds and incorporates the NPAA, allowing translation to continue.

-

Protein Expression and Purification: The full-length, NPAA-containing protein is expressed and can be purified using standard methods (e.g., affinity chromatography).

-

Verification: The successful and site-specific incorporation must be rigorously verified by high-resolution mass spectrometry (e.g., Orbitrap MS/MS) to confirm the mass shift at the target location.

Diagram: Mechanism of Genetic Code Expansion.

Caption: The orthogonal system for genetic code expansion.

Analytical & Characterization Techniques

Asserting the successful incorporation of an NPAA is non-trivial and requires robust analytical evidence.

-

Mass Spectrometry (MS): This is the gold standard for verification.

-

Intact Protein Analysis: High-resolution MS (e.g., ESI-Q-TOF) can confirm the total mass of the purified protein, which should correspond to the theoretical mass including the NPAA.

-

Peptide Mapping/Tandem MS (MS/MS): The protein is digested with a specific protease (e.g., trypsin). The resulting peptide fragments are analyzed by LC-MS/MS. This allows for the identification of the specific peptide containing the mass modification and fragmentation analysis can pinpoint the exact site of incorporation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For peptides and small proteins, 2D NMR techniques like HSQC and NOESY can confirm the presence and location of an NPAA, especially if it contains unique atoms like fluorine (¹⁹F NMR) or isotopically labeled nuclei (¹³C, ¹⁵N).

-

X-ray Crystallography: For structural biology applications, solving the crystal structure of the protein provides unambiguous proof of the NPAA's incorporation and reveals how its unique structure influences the local and global protein fold.

Challenges and Future Outlook

Despite its power, NPAA-based research faces challenges, including the high cost and complex synthesis of many UAAs, the low efficiency of some genetic incorporation systems, and the potential immunogenicity of modified peptides.

The future is directed towards overcoming these hurdles. The development of novel orthogonal pairs with higher efficiency, the engineering of cell-free protein synthesis systems to remove the constraint of cell permeability, and the use of machine learning to predict the structural and functional consequences of NPAA incorporation are all active areas of research. By expanding the genetic alphabet, scientists are not just creating new molecules; they are building a foundation for next-generation therapeutics, advanced biomaterials, and more powerful tools to probe the intricate workings of biology.

References

- 1. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. fiveable.me [fiveable.me]

- 7. ck12.org [ck12.org]

- 8. nbinno.com [nbinno.com]

Ethyl 2-Aminoisobutyrate: A Comprehensive Guide to Identification and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Unique Building Block

In the landscape of modern peptide and small molecule drug development, the incorporation of non-proteinogenic amino acids is a cornerstone of rational design. 2-Aminoisobutyric acid (Aib or α-methylalanine), the parent acid of ethyl 2-aminoisobutyrate, is a premier example of such a molecule.[1][2] Its unique gem-dimethyl group introduces significant steric hindrance, which confers a remarkable resistance to enzymatic degradation when incorporated into a peptide backbone.[1][3] This structural feature is critical for enhancing the in-vivo stability and bioavailability of peptide therapeutics. Ethyl 2-aminoisobutyrate serves as a key esterified derivative and intermediate, making its unambiguous identification and characterization a prerequisite for any research, development, or manufacturing campaign.

This guide provides a comprehensive, multi-modal strategy for the definitive identification of ethyl 2-aminoisobutyrate. We move beyond simple data reporting to explain the causality behind the analytical choices, presenting a self-validating system of protocols designed to ensure the highest degree of scientific integrity for researchers and drug development professionals.

Part 1: Core Identification and Physicochemical Profile

Before delving into complex analytical procedures, establishing the fundamental identity of the compound is paramount. Ethyl 2-aminoisobutyrate is most commonly handled and supplied as its hydrochloride salt to improve stability and solubility. The following table summarizes its key identifiers.

| Identifier | Value | Source |

| Compound Name | Ethyl 2-amino-2-methylpropanoate hydrochloride | [4][5] |

| Synonyms | 2-Aminoisobutyric acid ethyl ester hydrochloride, H-Aib-OEt·HCl | [5][6] |

| CAS Number | 17288-15-2 | [4][5][6][7] |

| Molecular Formula | C₆H₁₃NO₂·HCl | [4][6] |

| Molecular Weight | 167.63 g/mol | [4][6] |

| Canonical SMILES | CCOC(=O)C(C)(C)N.Cl | [5] |

| IUPAC Name | ethyl 2-amino-2-methylpropanoate;hydrochloride | [5][7] |

Part 2: The Orthogonal Strategy for Unambiguous Identification

Trust in a chemical entity's identity is not achieved through a single measurement but through a constellation of corroborating data from orthogonal (independent) analytical techniques. This approach forms a self-validating system where the structural information from one method (e.g., NMR) is confirmed by the compositional data from another (e.g., Mass Spectrometry). The workflow below illustrates this principle.

Part 3: Spectroscopic and Mass Spectrometric Characterization

This section details the core analytical techniques required for structural elucidation and confirmation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Rationale: Mass spectrometry provides the most direct evidence of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z). For ethyl 2-aminoisobutyrate, we expect to see the protonated molecular ion [M+H]⁺ corresponding to the free base (C₆H₁₃NO₂). This technique serves as the first critical checkpoint: if the observed mass does not match the theoretical mass, the sample is not the correct compound.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of ~1-10 µg/mL for analysis.

-

Chromatographic Separation (Optional but Recommended):

-

System: A standard HPLC or UPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A rapid gradient (e.g., 5% to 95% B over 5 minutes) can be used to elute the compound.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Analysis Mode: Full scan from m/z 50 to 500.

-

Key Parameters: Optimize capillary voltage (~3.5 kV) and source temperature (~150 °C) as per instrument guidelines.

-

Expected Data & Interpretation: The molecular formula of the free base is C₆H₁₃NO₂.

-

Monoisotopic Mass: 131.0946 g/mol .

-

Primary Ion: Expect a strong signal for the protonated molecule [M+H]⁺ at m/z 132.1024 .

-

Fragmentation (MS/MS): Tandem mass spectrometry of the m/z 132 parent ion would likely show characteristic fragment ions, such as the loss of the ethoxy group (-OC₂H₅) resulting in a fragment at m/z 87.08, or loss of the entire ethyl formate group resulting in a fragment at m/z 58.07, confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Rationale: While MS confirms the mass, NMR spectroscopy reveals the actual covalent structure—the arrangement and connectivity of atoms. ¹H NMR identifies the different types of protons and their neighbors, while ¹³C NMR identifies the unique carbon environments. For a molecule with a defined structure like ethyl 2-aminoisobutyrate, the NMR spectrum is a unique fingerprint.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (MeOD)). Ensure complete dissolution.

-

Instrumental Analysis:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Experiments: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.

-

Referencing: Reference the spectra to the residual solvent peak (e.g., D₂O at 4.79 ppm, MeOD at 3.31 ppm for ¹H).

-

Expected Spectral Data & Interpretation:

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Ethyl -CH₃ | ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| Ethyl -CH₂- | ~4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| Gem-dimethyl | ~1.50 | Singlet (s) | 6H | -C(CH₃ )₂ |

| Amine -NH₂ | ~3.5-4.5 (variable) | Broad Singlet (br s) | 2H | -NH₂ (will exchange in D₂O) |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Carbonyl C=O | ~175 | C =O |

| Quaternary Carbon | ~58 | -C (CH₃)₂ |

| Ethyl -CH₂- | ~62 | -O-CH₂ -CH₃ |

| Gem-dimethyl | ~24 | -C(CH₃ )₂ |

| Ethyl -CH₃ | ~14 | -O-CH₂-CH₃ |

The presence of a quartet integrating to 2H and a triplet to 3H is definitive proof of an ethyl group. The sharp singlet integrating to 6H is the unmistakable signature of the gem-dimethyl group central to this molecule's identity.

Infrared (IR) Spectroscopy: Functional Group Confirmation

Expertise & Rationale: IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. The principle is that different chemical bonds vibrate at specific, characteristic frequencies when irradiated with infrared light. This allows us to quickly verify the presence of the ester (C=O) and amine (N-H) groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Analysis: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-